molecular formula C8H11NO B063811 3-Hexen-5-yn-2-one, 6-(dimethylamino)-, (3E)-(9CI) CAS No. 175843-91-1

3-Hexen-5-yn-2-one, 6-(dimethylamino)-, (3E)-(9CI)

Cat. No.: B063811
CAS No.: 175843-91-1
M. Wt: 137.18 g/mol
InChI Key: SKJMQOURKHAEIG-GQCTYLIASA-N
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Description

6-(Dimethylamino)-3-hexene-5-yne-2-one is an organic compound that features both an alkyne and an enone functional group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-3-hexene-5-yne-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable alkyne and enone precursor under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 6-(Dimethylamino)-3-hexene-5-yne-2-one may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-3-hexene-5-yne-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form saturated derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-(Dimethylamino)-3-hexene-5-yne-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-3-hexene-5-yne-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoquinolines: These compounds share the dimethylamino group and have similar chemical properties.

    Dimethylamino-flavylium: Another compound with a dimethylamino group, used in different applications.

Uniqueness

6-(Dimethylamino)-3-hexene-5-yne-2-one is unique due to its combination of alkyne and enone functional groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This versatility makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

175843-91-1

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(E)-6-(dimethylamino)hex-3-en-5-yn-2-one

InChI

InChI=1S/C8H11NO/c1-8(10)6-4-5-7-9(2)3/h4,6H,1-3H3/b6-4+

InChI Key

SKJMQOURKHAEIG-GQCTYLIASA-N

Isomeric SMILES

CC(=O)/C=C/C#CN(C)C

SMILES

CC(=O)C=CC#CN(C)C

Canonical SMILES

CC(=O)C=CC#CN(C)C

Synonyms

3-Hexen-5-yn-2-one, 6-(dimethylamino)-, (3E)- (9CI)

Origin of Product

United States

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